Methyl 4-(aminomethyl)benzoate

概要

説明

Methyl 4-(aminomethyl)benzoate is a compound with the molecular formula C9H11NO2 . It is an amino acid ester hydrochloride and plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor .

Synthesis Analysis

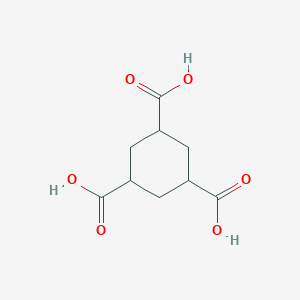

The synthesis of Methyl 4-(aminomethyl)benzoate has been reported to occur by esterification of 4-(aminomethyl)benzoic acid . This process proceeds under specific pH and temperature control . The compound can also be prepared from 4-methoxycarbonylbenzyl azide .Molecular Structure Analysis

The molecular structure of Methyl 4-(aminomethyl)benzoate is characterized by an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .Chemical Reactions Analysis

Methyl 4-(aminomethyl)benzoate is involved in various chemical reactions. For instance, it plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor . It can also be used in the synthesis of guanidine alkaloids .Physical And Chemical Properties Analysis

Methyl 4-(aminomethyl)benzoate has a molecular weight of 201.65 . Its melting point is 243 °C (dec.) (lit.) .科学的研究の応用

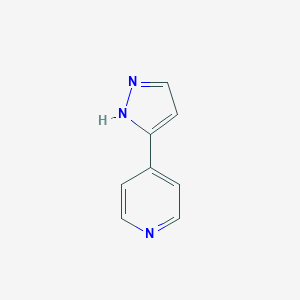

Synthesis of Novel HCV Helicase Inhibitors

Methyl 4-(aminomethyl)benzoate: plays a crucial role in the synthesis of novel inhibitors targeting the hepatitis C virus (HCV) helicase . The compound’s ability to integrate into complex molecular structures makes it valuable for developing antiviral drugs that can disrupt the replication process of HCV.

Preparation of Amino Acid Ester Hydrochlorides

As an amino acid ester hydrochloride, Methyl 4-(aminomethyl)benzoate is used in the synthesis of other complex organic compounds . Its esterification reaction is a fundamental step in producing various pharmaceutical intermediates.

Catalytic Oxidation Studies

The compound is utilized in catalytic oxidation processes, where it undergoes transformations under specific conditions. This application is essential for understanding the reactivity and stability of pharmaceutical compounds under oxidative stress .

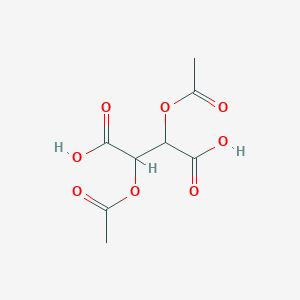

Synthesis of Guanidine Alkaloids

Methyl 4-(aminomethyl)benzoate: is a precursor in the synthesis of guanidine alkaloids, such as martinelline and martinellic acid. These compounds are synthesized through a protic acid-catalyzed hetero Diels-Alder coupling reaction, showcasing the versatility of Methyl 4-(aminomethyl)benzoate in complex organic reactions .

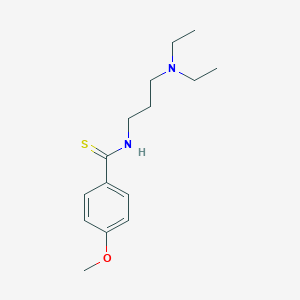

Development of Ureido Derivatives

The compound is instrumental in preparing ureido derivatives, which are significant in medicinal chemistry for their potential biological activities . The ureido group’s introduction into molecular frameworks can lead to the discovery of new therapeutic agents.

Organic Building Blocks

Methyl 4-(aminomethyl)benzoate: serves as an organic building block for synthesizing various chemical entities. Its molecular structure allows for diverse chemical modifications, making it a staple in organic synthesis laboratories .

作用機序

Target of Action

Methyl 4-(aminomethyl)benzoate is an amino acid ester hydrochloride It has been reported to play a role during the preparation of a novel hepatitis c virus (hcv) helicase inhibitor , suggesting that it may interact with viral proteins or enzymes.

Mode of Action

Given its role in the synthesis of a hepatitis c virus (hcv) helicase inhibitor , it can be inferred that it may interfere with the replication machinery of the virus, thereby inhibiting its proliferation.

Biochemical Pathways

Its role in the synthesis of a hepatitis c virus (hcv) helicase inhibitor suggests that it may influence the viral replication pathway, specifically the unwinding of the viral RNA genome, a critical step in the replication of the virus.

Pharmacokinetics

As an amino acid ester hydrochloride , it is likely to be well-absorbed and distributed in the body. Its metabolism and excretion would depend on various factors including its structure, the presence of functional groups, and the individual’s metabolic enzymes.

Result of Action

Given its role in the synthesis of a hepatitis c virus (hcv) helicase inhibitor , it can be inferred that its action may result in the inhibition of viral replication, thereby reducing the viral load in the body.

Safety and Hazards

特性

IUPAC Name |

methyl 4-(aminomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBJGAUQEJFPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(aminomethyl)benzoate | |

CAS RN |

18469-52-8 | |

| Record name | Methyl 4-(aminomethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is Methyl 4-(aminomethyl)benzoate utilized in materials science?

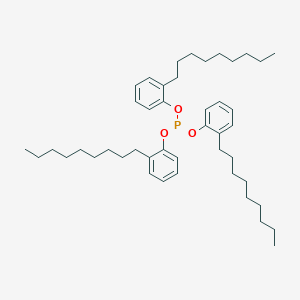

A1: Methyl 4-(aminomethyl)benzoate serves as a precursor for synthesizing a phosphamide derivative, 4-((N,N-diphenylphosphinamido)methyl)benzoic acid, which can be immobilized on titanium dioxide (TiO2) surfaces. [] This immobilization is achieved through a low-temperature condensation reaction with diphenyl phosphinic chloride, followed by hydrolysis and reaction with a titanium precursor. [] The resulting material, 4-((N,N-diphenylphosphinamido)methyl)benzoic acid@TiO2 (2@TiO2), demonstrates catalytic activity in Appel reactions, specifically halogenation of alcohols. [] This heterogeneous catalytic system offers the advantage of easy catalyst recovery via centrifugation, leaving the organic product in the supernatant. []

Q2: What is the role of Methyl 4-(aminomethyl)benzoate in studying protein interactions?

A2: While not directly discussed in the provided abstracts, Methyl 4-(aminomethyl)benzoate may serve as a fragment-like molecule in studying the binding interactions of proteins. One abstract mentions its complex with cAMP-dependent Protein Kinase A from Cricetulus griseus. [] This suggests its potential use in structural biology research, potentially aiding in understanding the enzyme's active site or developing novel inhibitors. Further research is needed to elucidate the specific interactions and implications of this complex.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。